1H-Pyrrol-2-amine, 1-ethyl-

Medicinal Chemistry ADME Prediction Physicochemical Profiling

1H-Pyrrol-2-amine, 1-ethyl- (CAS 173853-68-4), is a heterocyclic amine with molecular formula C6H10N2 and molecular weight of 110.16 g/mol. It belongs to the class of 2-aminopyrroles, characterized by an ethyl substituent on the pyrrole nitrogen.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 173853-68-4
Cat. No. B062789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrol-2-amine, 1-ethyl-
CAS173853-68-4
Synonyms1H-Pyrrol-2-amine,1-ethyl-(9CI)
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1N
InChIInChI=1S/C6H10N2/c1-2-8-5-3-4-6(8)7/h3-5H,2,7H2,1H3
InChIKeyBYACBQILPYRXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-pyrrol-2-amine (CAS 173853-68-4): Physicochemical Properties and Procurement Context


1H-Pyrrol-2-amine, 1-ethyl- (CAS 173853-68-4), is a heterocyclic amine with molecular formula C6H10N2 and molecular weight of 110.16 g/mol . It belongs to the class of 2-aminopyrroles, characterized by an ethyl substituent on the pyrrole nitrogen. Computed physicochemical properties include a LogP (XLogP3) of 1.67140 and a topological polar surface area (TPSA) of 30.95 Ų . The compound is commercially available with typical purity ≥95% (1H-NMR) [1].

Why 1-Ethyl-1H-pyrrol-2-amine (CAS 173853-68-4) Cannot Be Interchanged with Unsubstituted or Methyl Analogs in Research and Development


Within the 2-aminopyrrole series, N-alkyl substitution profoundly alters lipophilicity, solubility, and hydrogen-bonding capacity, directly impacting membrane permeability, metabolic stability, and target engagement [1]. Replacing the ethyl group of 1-ethyl-1H-pyrrol-2-amine with hydrogen (unsubstituted) or methyl results in significantly different LogP and PSA values (see Section 3), which can lead to divergent pharmacokinetic profiles, synthetic reactivity, and purification behavior. These quantifiable physicochemical divergences preclude direct interchangeability in structure-activity relationship (SAR) studies, high-throughput screening, or scale-up processes.

Quantitative Differentiation of 1-Ethyl-1H-pyrrol-2-amine (CAS 173853-68-4) Against Key 2-Aminopyrrole Comparators


Enhanced Lipophilicity (LogP) of 1-Ethyl-1H-pyrrol-2-amine Versus Unsubstituted and Methyl Analogs

1-Ethyl-1H-pyrrol-2-amine exhibits a significantly higher computed LogP (1.67) compared to unsubstituted 1H-pyrrol-2-amine (0.4) and the 1-methyl analog (0.3) [1]. This increase in lipophilicity, driven by the ethyl substituent, is expected to enhance passive membrane permeability and alter tissue distribution profiles.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Reduced Polar Surface Area (PSA) in 1-Ethyl-1H-pyrrol-2-amine Versus Unsubstituted Pyrrole

The topological polar surface area (TPSA) of 1-ethyl-1H-pyrrol-2-amine is 30.95 Ų, which is 10.86 Ų lower than the TPSA of unsubstituted 1H-pyrrol-2-amine (41.81 Ų) . This reduction reflects the masking of a polar N-H group by the ethyl substituent, lowering the compound's overall polarity and hydrogen-bonding capacity.

Medicinal Chemistry Drug Design Oral Bioavailability

Molecular Weight and Rotatable Bond Count Distinction from 1-Methyl-1H-pyrrol-2-amine

1-Ethyl-1H-pyrrol-2-amine (MW 110.16 g/mol, 1 rotatable bond) possesses a higher molecular weight and increased conformational flexibility compared to 1-methyl-1H-pyrrol-2-amine (MW 96.13 g/mol, 0 rotatable bonds) . These differences influence the compound's entropy of binding, potential for filling hydrophobic pockets, and synthetic derivatization pathways.

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Commercially Available Purity Benchmark: ≥95% by 1H-NMR

1-Ethyl-1H-pyrrol-2-amine is supplied with a guaranteed purity of ≥95% as confirmed by 1H-NMR [1]. This specification ensures the compound's suitability for reproducible biological assays, chemical reactions, and analytical method development, minimizing batch-to-batch variability and eliminating the need for pre-use purification in many research workflows.

Chemical Synthesis Analytical Chemistry Quality Control

Potential for Enhanced Metabolic Stability Due to N-Alkylation

N-Alkylation of 2-aminopyrroles, such as in 1-ethyl-1H-pyrrol-2-amine, is a recognized strategy to reduce metabolic N-dealkylation and oxidative degradation compared to unsubstituted analogs [1]. While direct experimental data for this specific compound are not available, class-level SAR studies on pyrrole derivatives indicate that N-alkyl substitution generally improves metabolic stability, leading to longer half-lives and better in vivo exposure.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Validated Application Scenarios for 1-Ethyl-1H-pyrrol-2-amine (CAS 173853-68-4) Based on Quantitative Evidence


Scaffold for CNS-Penetrant Kinase Inhibitors

The combination of high lipophilicity (LogP 1.67) and low polar surface area (30.95 Ų) positions 1-ethyl-1H-pyrrol-2-amine as a privileged scaffold for designing kinase inhibitors and other CNS-active small molecules where blood-brain barrier penetration is essential . Its physicochemical profile aligns with optimal ranges for CNS drug-likeness, making it a strategic replacement for less permeable unsubstituted or methyl analogs [1].

Building Block for SAR Exploration of N-Alkyl Effects

The quantifiable differences in LogP, PSA, and molecular weight between 1-ethyl-1H-pyrrol-2-amine and its methyl and unsubstituted counterparts (see Section 3) make this compound a precise tool for interrogating the impact of N-alkyl chain length on target binding, cellular activity, and pharmacokinetic properties in structure-activity relationship (SAR) campaigns [1].

Reference Standard for Analytical Method Development

The well-characterized physicochemical properties (exact mass, LogP, PSA) and commercially guaranteed purity (≥95% by 1H-NMR) enable 1-ethyl-1H-pyrrol-2-amine to serve as a reliable reference standard for developing and validating HPLC, LC-MS, and NMR methods for the analysis of 2-aminopyrrole derivatives in complex biological matrices or reaction mixtures [2].

Precursor for N-Functionalized Pyrrole Libraries

The presence of a primary amine and an ethyl group on the pyrrole ring provides orthogonal synthetic handles for diverse chemical transformations, including N-alkylation, acylation, and Pictet-Spengler bioconjugation [3]. The compound's unique substitution pattern (1-ethyl-2-amino) enables access to chemical space distinct from that of 1-unsubstituted or 1-methyl analogs, facilitating the generation of focused libraries for drug discovery .

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